4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride
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Overview
Description
4,4-Difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H18ClF2NO and its molecular weight is 229.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Amino Acid Construction : The synthesis of (1S,2S,3R)-3-Hydroxy-2-methoxy-1-cyclohexanecarboxylic acid, using a process that introduces amine functionality into the cyclohexane ring, is a foundational step for constructing amino acids used in constrained ring analogs (Mayer & Joullié, 1994).
- Nucleophilic Substitution and Elimination-Addition Mechanisms : The study of cyclohexenyl iodonium salts highlights the role of elimination-addition mechanisms with cyclohexyne intermediates, which can be relevant for reactions involving similar cyclohexane derivatives (Fujita et al., 2004).
- N-Phenylation Reactions : Research on the condensation of 1,4-cyclohexanediones with secondary aromatic amines, exploring the N-phenylation process, provides insights into reactions that could be analogous for related cyclohexane compounds (Haga, Iwaya, & Kaneko, 1986).
Catalytic and Polymer Applications
- Catalyst-Free Reactions : A study on catalyst-free domino reactions involving ethyl 4-hydroxyalkyl-2-ynoate and N-heteroarylmethyl-N-2,2-difluoroethan-1-amine demonstrates applications in synthesizing furan derivatives, potentially applicable to similar compounds (Zhao et al., 2020).
- Silicon-Containing Cyclohexane Derivatives : The synthesis of 4-silacyclohexan-1-ones and related amines reveals the potential for using silicon-protecting groups in creating versatile building blocks for synthesis, which may be adaptable for related cyclohexane amines (Fischer, Burschka, & Tacke, 2014).
- Transfer Hydrogenation : Studies on Brønsted acid-catalyzed transfer hydrogenation using cyclohexa-1,4-dienes offer insights into reactions that could be relevant for cyclohexane amine derivatives (Chatterjee & Oestreich, 2016).
Analytical Chemistry and Materials Science
- Fluorination of Hydroxy Substituted Molecules : Research on the role of reagent structure in fluorinating hydroxy-substituted organic molecules can inform studies involving similar cyclohexane amine compounds (Zupan, Iskra, & Stavber, 1995).
- Photolysis of Diazirines : A study on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines in the presence of different solvents, including cyclohexane, provides insights into the potential photoreactive properties of related cyclohexane amines (Platz et al., 1991).
- Functionalized Polyfluorene Derivatives : The study of polyfluorene derivatives with primary amine groups explores their photophysical properties and self-assembly behaviors, which could be extrapolated to similar cyclohexane-based materials (Guo et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4,4-difluoro-1-(2-methoxyethyl)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO.ClH/c1-13-7-6-8(12)2-4-9(10,11)5-3-8;/h2-7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCRUYTXRLNWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCC(CC1)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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